PKI 14-22 amide,myristoylated

Cell Permeability Insulin Secretion Pancreatic Beta Cells

Researchers requiring unambiguous PKA inhibition in live cells face a critical limitation: non-myristoylated PKI (14-22) amide cannot cross cell membranes, while small-molecule inhibitors like H-89 exhibit confounding off-target effects. PKI 14-22 amide, myristoylated solves this via N-terminal myristoylation, delivering high intrinsic potency (Ki=36 nM) with pseudo-substrate-based selectivity into intact cells. • Enables PKA-specific functional studies in primary cells (neurons, pancreatic islets, microglia) without microinjection or transfection. • Blood-brain barrier permeable - validated in vivo for CNS PKA research (e.g., reversal of morphine tolerance in mice). • Broad-spectrum antiviral tool: inhibits Zika virus replication with defined IC50 values.

Molecular Formula C53H100N20O12
Molecular Weight 1209.5
CAS No. 201422-03-9
Cat. No. B612441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI 14-22 amide,myristoylated
CAS201422-03-9
SynonymsProtein kinase inhibitor-(14-22)-amide, myristoylated
Molecular FormulaC53H100N20O12
Molecular Weight1209.5
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N
InChIInChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1
InChIKeyGQPQKQWUUHDDIS-JDLJUXOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

PKI 14-22 amide, myristoylated Overview


PKI 14-22 amide, myristoylated (CAS 201422-03-9), is a cell-permeable peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI) sequence [1]. It functions as a highly specific, cAMP-dependent, competitive inhibitor of protein kinase A (PKA) with a Ki value of approximately 36 nM . The N-terminal myristoylation modification enhances its ability to cross cell membranes and the blood-brain barrier, enabling effective PKA inhibition in intact cellular and in vivo systems [2]. This compound serves as a critical research tool for dissecting cAMP/PKA signaling pathways in diverse contexts including pain modulation, viral replication, and phagocytosis [3].

PKI 14-22 amide, myristoylated: Substitution Analysis


Generic substitution with non-myristoylated PKI (14-22) amide fails to achieve intracellular PKA inhibition in live-cell or in vivo experiments due to its inability to cross the plasma membrane, restricting its utility to cell-free assays . While small-molecule PKA inhibitors like H-89 and KT5720 are cell-permeable, they inhibit PKA through distinct mechanisms (ATP-competitive) and often exhibit off-target kinase activity or non-PKA-mediated effects, leading to ambiguous or context-dependent results [1]. The myristoylation of PKI 14-22 amide provides a unique combination of high intrinsic potency (Ki=36 nM), pseudo-substrate-based selectivity, and verified cellular uptake, making it the definitive tool for interrogating PKA-specific functions in complex biological systems .

PKI 14-22 amide, myristoylated: Comparative Performance


Cellular Uptake: Myristoylated vs. Non-Myristoylated

The N-terminal myristoylation of PKI (14-22) amide is essential for traversing the plasma membrane and inhibiting intracellular PKA. While the non-myristoylated peptide exhibits a Ki of 36 nM in vitro, it is ineffective in intact cells . In contrast, myristoylated PKI (14-22) amide (myr-PKI14-22) achieves functional inhibition in intact pancreatic islets, demonstrating a clear structure-function differentiation for live-cell applications [1].

Cell Permeability Insulin Secretion Pancreatic Beta Cells PKA Inhibition

Antiviral Efficacy Against Zika Virus

In a direct comparison against other pathway inhibitors, PKI 14-22 amide, myristoylated was identified as a potent suppressor of Zika virus (ZIKV) replication across multiple viral strains, a property not universally shared by other PKA inhibitors like H-89 or KT5720 [1]. The compound demonstrated strain-specific IC50 values with minimal cytotoxicity in human endothelial cells, highlighting its unique antiviral profile [2].

Zika Virus Antiviral Flavivirus Viral Replication

In Vivo Reversal of Morphine Tolerance

PKI 14-22 amide, myristoylated demonstrates in vivo functional activity by reversing morphine analgesic tolerance in mice, a behavioral endpoint that requires effective brain penetration and PKA inhibition in relevant neural circuits [1]. This in vivo efficacy is a key differentiator from non-cell-permeable PKI peptides and provides a direct readout of the compound's ability to engage its target in the central nervous system .

Morphine Tolerance Pain Analgesia In Vivo Pharmacology

Mechanistic Selectivity vs. H-89 in Phagocytosis

Both PKI 14-22 amide and H-89 inhibit myelin phagocytosis in microglia and macrophages at normal cAMP levels, confirming a PKA-dependent mechanism [1]. However, as a pseudo-substrate inhibitor, PKI 14-22 amide offers a distinct mechanism of action compared to the ATP-competitive inhibitor H-89, which is known to have off-target kinase effects [2]. This mechanistic distinction is critical for researchers requiring a more selective tool to dissect cAMP/PKA signaling without confounding ATP-site-mediated activities .

Phagocytosis Innate Immunity cAMP Signaling Microglia

PKI 14-22 amide, myristoylated: Key Applications


cAMP/PKA Signaling in Intact Primary Cells

Researchers requiring unambiguous PKA inhibition in live, intact primary cells (e.g., pancreatic islets, neurons, microglia) can utilize PKI 14-22 amide, myristoylated to achieve functional blockade, as demonstrated by the inhibition of insulin secretion in pancreatic islets [1]. Its cell-permeability eliminates the need for microinjection or transfection, enabling studies in physiologically relevant ex vivo systems .

PKA-Dependent Viral Replication Mechanisms

Virologists studying flavivirus replication, particularly Zika virus, can employ this compound as a tool to dissect the role of host PKA activity. The demonstrated broad-spectrum inhibition of ZIKV strains with defined IC50 values provides a quantitative benchmark for evaluating host-targeting antiviral strategies [2].

CNS PKA Function in Pain & Addiction

Neuroscientists exploring PKA's role in opioid tolerance, hyperalgesia, or other CNS disorders can leverage the blood-brain barrier permeability of PKI 14-22 amide, myristoylated for in vivo studies. The compound's ability to reverse morphine tolerance in mice after central administration validates its utility in behavioral pharmacology [3].

Differentiating PKA-Specific from Broad Kinase Effects

Investigators seeking to confirm PKA-specific phenotypes without the confounding off-target effects of ATP-competitive inhibitors (e.g., H-89, KT5720) should select PKI 14-22 amide, myristoylated. Its pseudo-substrate mechanism ensures that observed effects, such as inhibition of phagocytosis, are directly attributable to PKA activity [4].

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